molecular formula C7H12ClN3O2S B2940564 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride CAS No. 1909324-86-2

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride

Cat. No.: B2940564
CAS No.: 1909324-86-2
M. Wt: 237.7
InChI Key: WESRWNHGKXLCEN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-3-sulfonamide.

    Aminomethylation: The 6-methylpyridine-3-sulfonamide undergoes aminomethylation at the 5-position. This step can be achieved using formaldehyde and ammonium chloride under acidic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-methylpyridine-3-sulfonamide hydrochloride
  • 5-(Aminomethyl)-4-methylpyridine-3-sulfonamide hydrochloride
  • 5-(Aminomethyl)-6-ethylpyridine-3-sulfonamide hydrochloride

Uniqueness

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, potentially leading to enhanced selectivity and potency in its applications.

Properties

IUPAC Name

5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESRWNHGKXLCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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